

Spectral Analysis of 1-(Cyanoacetyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: **1-(Cyanoacetyl)piperidine**

Cat. No.: **B085081**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-(Cyanoacetyl)piperidine** (CAS No: 15029-30-8), a key chemical intermediate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in quality control, compound identification, and reaction monitoring.

Chemical Structure and Properties

- IUPAC Name: 3-oxo-3-(piperidin-1-yl)propanenitrile[1]
- Molecular Formula: C₈H₁₂N₂O[1]
- Molecular Weight: 152.19 g/mol [1]
- Exact Mass: 152.094963011 Da[1]

Spectroscopic Data Summary

The following sections summarize the available and predicted spectral data for **1-(Cyanoacetyl)piperidine**. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the ^1H and predicted ^{13}C NMR data for **1-(Cyanoacetyl)piperidine**.

Table 1: ^1H NMR Spectral Data of **1-(Cyanoacetyl)piperidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.01	Singlet	2H	$-\text{C}(=\text{O})\text{-CH}_2\text{-CN}$
3.41	Triplet	2H	Piperidine H_2' , H_6' (axial/equatorial avg.)
3.28	Triplet	2H	Piperidine H_2' , H_6' (axial/equatorial avg.)
1.53	Multiplet	6H	Piperidine H_3' , H_4' , H_5'

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectral Data of **1-(Cyanoacetyl)piperidine**

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~165	C=O (Amide Carbonyl)	Typical range for amide carbonyls is 160-180 ppm.
~117	C≡N (Nitrile Carbon)	Aliphatic nitrile carbons typically appear in the 115-125 ppm range.
~45	Piperidine C _{2'} , C _{6'}	Carbons adjacent to nitrogen in a saturated heterocycle.
~25-30	-C(=O)-CH ₂ -CN	Methylene group between two electron-withdrawing groups.
~24-26	Piperidine C _{3'} , C _{5'}	Methylene groups beta to the nitrogen atom.
~23	Piperidine C _{4'}	Methylene group gamma to the nitrogen atom.

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for **1-(Cyanoacetyl)piperidine** are listed below.

Table 3: Predicted IR Absorption Data for **1-(Cyanoacetyl)piperidine**

Wavenumber (cm ⁻¹)	Functional Group Assignment	Description of Vibration
~2250	C≡N	Nitrile stretch
~1645	C=O	Amide I band (stretch)
2850-2950	C-H	Alkane stretch
~1450	CH ₂	Methylene scissoring

Note: These are predicted values based on characteristic infrared group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **1-(Cyanoacetyl)piperidine**

Parameter	Value	Method/Ionization
Molecular Ion [M] ⁺	m/z 152	GC-MS
Calculated Exact Mass	152.0950	-
Found Mass	152.1	FAB (Ar)
Major Fragments	m/z 69, m/z 41	GC-MS

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for small organic molecules like **1-(Cyanoacetyl)piperidine**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1-(Cyanoacetyl)piperidine**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex or sonicate if necessary.
- Instrument Setup & Data Acquisition:
 - The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
 - A standard room temperature setting (e.g., 298 K) is established.
 - For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.
 - For ¹³C NMR, a proton-decoupled experiment is typically run. A larger number of scans is required due to the low natural abundance of ¹³C.
 - The spectral width is set to encompass all expected proton or carbon signals.
- Data Processing:
 - The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
 - Phase and baseline corrections are applied to the resulting spectrum.
 - The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
 - Integration of the ¹H NMR signals is performed to determine proton ratios.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample and KBr Preparation:
 - Spectroscopy-grade Potassium Bromide (KBr) must be thoroughly dried in an oven to remove moisture, which can interfere with the spectrum.
 - Grind 1-2 mg of **1-(Cyanoacetyl)piperidine** into a very fine powder using an agate mortar and pestle.

- Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder.
- Pellet Formation:
 - Transfer a portion of the mixture into a pellet die.
 - Place the die into a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is collected.
 - The KBr pellet is placed in a sample holder within the FTIR spectrometer.
 - The sample spectrum is recorded, typically over a range of 4000-400 cm^{-1} . A typical resolution is 4 cm^{-1} .

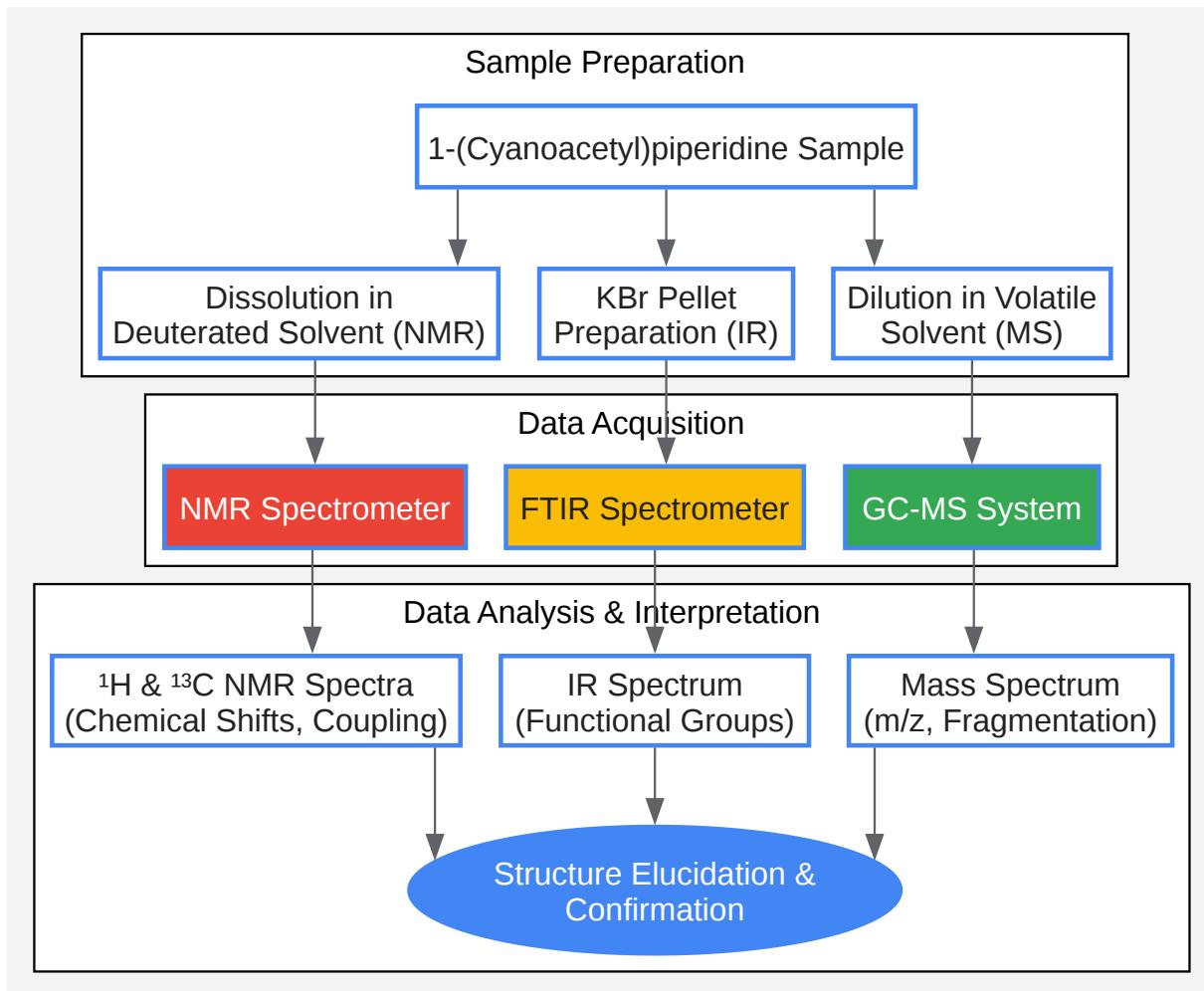
Mass Spectrometry Protocol (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **1-(Cyanoacetyl)piperidine** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration is typically around 1 mg/mL.
- Instrumental Analysis:
 - The sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.
 - The separated components elute from the GC column and enter the Mass Spectrometer (MS).
 - In the MS, the sample molecules are ionized, typically by Electron Ionization (EI).

- The resulting ions and fragment ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion.
- Data Analysis:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.
 - The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structural assignment of key spectral features of **1-(Cyanoacetyl)piperidine**.



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References

- 1. 1-(Cyanoacetyl)piperidine | C₈H₁₂N₂O | CID 84765 - PubChem
[pubchem.ncbi.nlm.nih.gov]

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